5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride
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Overview
Description
5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound combines the structural features of a thioxoimidazolidinone and an amino-guanidinopentanoate, making it a subject of interest in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenyl isothiocyanate with glycine in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium hydroxide or potassium carbonate
For the preparation of (S)-2-amino-5-guanidinopentanoate hydrochloride, L-arginine is reacted with hydrochloric acid under controlled conditions. The reaction conditions include:
Solvent: Water or aqueous ethanol
Temperature: Room temperature
Catalyst: None required
Industrial Production Methods
Industrial production of these compounds may involve more scalable processes, such as continuous flow synthesis or batch reactors, ensuring high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, 5-Phenyl-2-thioxoimidazolidin-4-one derivatives are studied for their potential as enzyme inhibitors. They can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, these compounds are used in the development of specialty chemicals and materials. Their unique chemical properties enable the creation of products with specific functionalities, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thioxoimidazolidinone moiety can form covalent bonds with active site residues of enzymes, inhibiting their activity. The guanidinopentanoate part can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-thioxoimidazolidin-4-one: Lacks the guanidinopentanoate moiety.
2-Thioxoimidazolidin-4-one: Lacks the phenyl group.
L-Arginine hydrochloride: Lacks the thioxoimidazolidinone structure.
Uniqueness
The combination of the thioxoimidazolidinone and guanidinopentanoate structures in 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride provides a unique set of chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C15H23ClN6O3S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-phenyl-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H8N2OS.C6H14N4O2.ClH/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6;7-4(5(11)12)2-1-3-10-6(8)9;/h1-5,7H,(H2,10,11,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t;4-;/m.0./s1 |
InChI Key |
FDRRVQMZIQYIDC-INZIHYEWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=S)N2.C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=S)N2.C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
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